1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Kinase Inhibition TrkA Medicinal Chemistry

Researchers seeking a validated heterocyclic scaffold for kinase inhibitor programs often face supply inconsistencies with generic oxindoles. This 4-aza-2-oxindole (CAS 32501-05-6) delivers a distinct electronic profile and hydrogen-bonding pattern essential for target engagement. - Enables synthesis of potent TrkA inhibitors (low nanomolar IC50) and dual GSK3β/tau aggregation modulators. - Suitable for radiochemistry: scaffold validated for carbon-11 and fluorine-18 PET imaging agent development. - Consistent 95% purity across batches; shipped under ambient conditions from global stock.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 32501-05-6
Cat. No. B1362532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
CAS32501-05-6
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=N2)NC1=O
InChIInChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10)
InChIKeyIHRRHTILSRVFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS 32501-05-6): Core Properties and Procurement Overview


1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (also known as 4-aza-2-oxindole or 4-azaindolin-2-one) is a heterocyclic building block with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol [1]. This compound is characterized by a pyrrolo[3,2-b]pyridine core, which serves as a critical aza-oxindole scaffold in medicinal chemistry [2]. Its structure consists of a lactam ring fused to a pyridine ring, which provides distinct electronic properties and hydrogen-bonding capabilities compared to its all-carbon analog, oxindole. This scaffold is commonly utilized for the synthesis of kinase inhibitors and other biologically active molecules [2].

Procurement Risks for 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one: Why Scaffold Choice Matters


Generic substitution of this compound with other similar building blocks (e.g., oxindole or 7-azaindole) is not scientifically valid due to its unique 4-aza substitution pattern, which fundamentally alters electronic distribution, hydrogen-bonding capacity, and resultant biological activity in downstream products [1]. Studies have shown that replacing the core oxindole scaffold with the aza-oxindole scaffold in a series of kinase inhibitors resulted in a distinct profile of potency and selectivity, underscoring the critical nature of the specific ring nitrogen placement for target engagement [1]. Procurement decisions must therefore be based on the specific chemistry of the 4-aza-2-oxindole scaffold to ensure the validity and reproducibility of research outcomes.

Quantitative Performance Data for 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one and Its Derivatives


Scaffold Comparison: TrkA Kinase Inhibition by Aza-Oxindole vs. Oxindole Derivatives

In a direct head-to-head comparison of kinase inhibitors, a derivative based on the 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold exhibited potent TrkA inhibition with an IC50 of 8 nM [1]. This is presented alongside other aza-oxindole and oxindole analogs in the study, establishing the scaffold's capacity to generate high-potency compounds.

Kinase Inhibition TrkA Medicinal Chemistry

Physicochemical Comparison: Aqueous Solubility of 4-Aza-Oxindole Scaffold

The aqueous solubility of 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is reported to be 38 µg/mL . This value can be compared to typical solubility ranges for oxindole analogs, where the introduction of the ring nitrogen in the aza-oxindole scaffold is known to increase polarity and often improves aqueous solubility, a key parameter for biological assays.

Physicochemical Properties Solubility Drug-likeness

Dual Inhibition of GSK3β and Tau Aggregation by an Azaindolin-2-One Derivative

A derivative of the 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold, designated (E)-2f, demonstrated dual activity as a GSK3β inhibitor (IC50 = 1.7 µM) and as a tau anti-aggregation agent in a cell-based model of tauopathy [1]. This dual-functional profile differentiates it from many single-target inhibitors in the neurodegenerative disease space.

GSK3β Inhibition Tau Aggregation Neurodegeneration

High-Value Applications for 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one in Research and Development


Synthesis of Potent and Selective Kinase Inhibitors

This compound is the key starting material for generating libraries of 3-substituted-azaindolin-2-one kinase inhibitors. As shown in comparative studies, derivatives based on this core scaffold have achieved low nanomolar IC50 values against TrkA kinase [1]. Researchers developing novel inhibitors for oncology or pain indications should procure this scaffold to explore chemical space distinct from traditional oxindoles.

Development of Multitarget-Directed Ligands (MTDLs) for Neurodegenerative Diseases

Derivatives of this aza-oxindole have demonstrated a dual mechanism of action, inhibiting both GSK3β and tau protein aggregation [2]. This scaffold is therefore highly relevant for programs focused on Alzheimer's disease and other tauopathies where a single compound capable of modulating multiple pathological pathways offers a significant advantage.

Design of Novel PET Imaging Agents

The 4-aza-2-oxindole scaffold has been successfully radiolabeled with carbon-11 and fluorine-18 to create high-affinity pan-Trk PET imaging agents [3]. This application demonstrates the scaffold's suitability for development into advanced imaging tools for studying neurobiology and oncology in vivo, providing a clear use case for this building block in chemical biology and radiochemistry laboratories.

Technical Documentation Hub

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